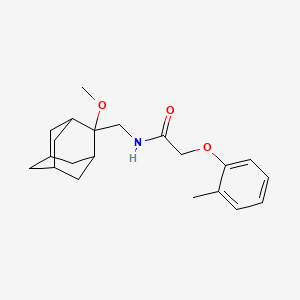

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-2-(o-tolyloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-2-(o-tolyloxy)acetamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as MTR-81 and is a member of the adamantane family of compounds. MTR-81 has been found to have potential applications in various fields of research, including medicinal chemistry, neuroscience, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Adamantane Derivatives in Drug Synthesis

Adamantane derivatives, such as N-(1-Adamantyl)acetamide and its derivatives, serve as starting compounds in the synthesis of biologically active aminoadamantanes. These compounds exhibit antimicrobial and antiviral activities and are used in treating various diseases, including influenza, herpes, and pneumonia. For instance, removal of acetyl protection from N-(1-adamantyl)acetamide yields 1-aminoadamantane, the active component of the drug midantane for Parkinson’s disease treatment (Khusnutdinov et al., 2011).

Chemical Structure and Properties

The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, showcasing the chemical versatility and reactivity of similar compounds in synthesizing heterocyclic structures with potential pharmacological applications (Lazareva et al., 2017).

Glycolipid Analysis

In glycolipid research, derivatives of acetamidohexitols, similar in structural complexity to the compound of interest, are used for gas chromatography-mass spectrometric identification of partially methylated aminosugars. This method is pivotal in analyzing aminosugar linkages in glycolipids, critical for understanding biological functions and disease mechanisms (Stellner et al., 1973).

Pharmacological Applications

Research on acetamide derivatives has also led to the discovery of compounds with potent anticonvulsant activities, such as (R,S)-2-acetamido-N-benzyl-2-methylacetamide and its alpha-heteroatom substituted derivatives. These findings suggest that compounds with similar acetamide frameworks could have significant therapeutic potential in treating neurological disorders (Kohn et al., 1991).

Eigenschaften

IUPAC Name |

N-[(2-methoxy-2-adamantyl)methyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-14-5-3-4-6-19(14)25-12-20(23)22-13-21(24-2)17-8-15-7-16(10-17)11-18(21)9-15/h3-6,15-18H,7-13H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZIRMFKSCUEFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2(C3CC4CC(C3)CC2C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2472679.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2472685.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2472686.png)

![2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2472698.png)

![N-(2-chlorobenzyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea](/img/structure/B2472699.png)